![molecular formula C15H12BrN3O2S B2477356 5-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891145-61-2](/img/structure/B2477356.png)
5-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
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Overview
Description
5-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a heterocyclic compound that features a thiophene ring substituted with a bromine atom and a carboxamide group
Preparation Methods
The synthesis of 5-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting 2,4-dimethylbenzoic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to yield the oxadiazole ring.
Bromination of thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Coupling reaction: The brominated thiophene is then coupled with the oxadiazole derivative using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Chemical Reactions Analysis
5-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction.
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing oxadiazole moieties exhibit significant anticancer properties. The oxadiazole ring can enhance the interaction with biological targets involved in cancer proliferation. For instance, derivatives of oxadiazole have shown selective inhibition against carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. In studies, certain oxadiazole derivatives demonstrated nanomolar inhibitory activity against cancer-related CAs, suggesting that 5-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide may possess similar therapeutic potential .
Antimicrobial Activity
The compound's structure may confer antimicrobial properties as well. Oxadiazoles have been shown to exhibit activity against various bacterial strains. Preliminary studies suggest that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of bromine and the thiophene ring could enhance the lipophilicity and membrane permeability of the compound, facilitating its antimicrobial action .
Synthesis and Derivative Exploration
The synthesis of This compound typically involves multi-step synthetic routes that include:
- Formation of the oxadiazole ring through cyclization reactions.
- Coupling reactions with thiophene derivatives.
- Bromination to introduce the bromine substituent.
This synthetic flexibility allows for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties.
Case Study 1: Anticancer Activity Evaluation
A study evaluated a series of oxadiazole derivatives similar to This compound for their anticancer efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against pancreatic and melanoma cell lines, highlighting their potential as lead compounds for further development .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of oxadiazole-containing compounds. The study found that several derivatives showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways .
Mechanism of Action
The mechanism of action of 5-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 5-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide include:
5-bromo-2-thiophenecarboxaldehyde: This compound shares the thiophene ring and bromine substitution but lacks the oxadiazole and carboxamide groups.
5-bromo-4-(2,5-dimethylphenyl)pyrimidine: This compound has a similar bromine and dimethylphenyl substitution but features a pyrimidine ring instead of the oxadiazole-thiophene structure.
5,5’-dibromo-2,2’5’,2’'-terthiophene: This compound contains multiple thiophene rings with bromine substitutions but lacks the oxadiazole and carboxamide functionalities.
The uniqueness of this compound lies in its combination of the oxadiazole ring, thiophene ring, and carboxamide group, which imparts distinct electronic and chemical properties.
Biological Activity
The compound 5-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is C21H22BrN4O2S with a molecular weight of 442.5 g/mol. The structure features a thiophene ring and an oxadiazole moiety, which are known to contribute to various biological activities.
Structural Representation
Property | Details |
---|---|
Molecular Formula | C21H22BrN4O2S |
Molecular Weight | 442.5 g/mol |
Chemical Structure | Chemical Structure |
CAS Number | 891144-68-6 |
Anticancer Properties
Research indicates that compounds containing oxadiazole and thiophene rings often exhibit significant anticancer activity. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Assays : In vitro studies have shown that derivatives of oxadiazole exhibit IC50 values in the low micromolar range against human cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia). For instance, related compounds have demonstrated IC50 values as low as 1.61 µg/mL, indicating potent anticancer activity .
- Mechanism of Action : The mechanism by which this compound exerts its effects may involve the induction of apoptosis in cancer cells through the modulation of Bcl-2 family proteins. Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts and hydrogen bonding .
Antimycobacterial Activity
The compound has also been assessed for its antimycobacterial properties. Preliminary studies indicate that certain oxadiazole derivatives possess activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of compounds like this compound. Key findings include:
- The presence of electron-donating groups (such as methyl groups) on the phenyl ring enhances cytotoxicity.
- Substituents on the oxadiazole and thiophene rings significantly influence the compound's interaction with biological targets .
Summary of SAR Findings
Structural Feature | Impact on Activity |
---|---|
Methyl Substitution | Increases cytotoxicity |
Oxadiazole Ring | Essential for anticancer activity |
Thiophene Ring | Contributes to overall efficacy |
Properties
IUPAC Name |
5-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c1-8-3-4-10(9(2)7-8)14-18-19-15(21-14)17-13(20)11-5-6-12(16)22-11/h3-7H,1-2H3,(H,17,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESYFFRXDZLIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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